molecular formula C20H21N5O2 B5650003 2-(ethylamino)-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-pyrimidinecarboxamide

2-(ethylamino)-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-pyrimidinecarboxamide

Cat. No. B5650003
M. Wt: 363.4 g/mol
InChI Key: MMZSVEZXOVKUGY-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The compound , given its structural complexity, likely exhibits unique properties making it relevant for various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions, alkylation, and the use of dinucleophiles. A study by Mohamed (2021) presents a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which might share synthesis strategies with the compound due to similar functional groups present (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and biological activity. For example, Trilleras et al. (2009) investigated the hydrogen-bonded sheets formed by pyrimidine derivatives, highlighting the planar nature of the pyrimidine rings and the significance of hydrogen bonding in dictating their molecular assembly (Trilleras et al., 2009).

properties

IUPAC Name

2-(ethylamino)-N-[(4-methoxyphenyl)-pyridin-4-ylmethyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-3-22-20-23-12-16(13-24-20)19(26)25-18(15-8-10-21-11-9-15)14-4-6-17(27-2)7-5-14/h4-13,18H,3H2,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZSVEZXOVKUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)NC(C2=CC=C(C=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylamino)-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-pyrimidinecarboxamide

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